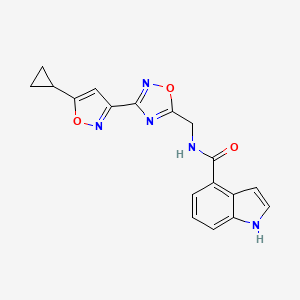
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-4-carboxamide” is a complex organic compound. The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole rings are of enormous significance in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, an isoxazole ring, an oxadiazole ring, and an indole ring . The exact structure would need to be determined through further analysis.Applications De Recherche Scientifique
Isoxazole Scaffold in Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Its significance lies in its ability to modulate biological targets due to its diverse chemical properties . Let’s explore some specific applications:
A. Anticancer Activity: The compound’s structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, assessing its cytotoxicity and potential mechanisms of action. Further studies are needed to validate its efficacy and optimize its structure for targeted cancer therapy.
B. Anti-Inflammatory Properties: Given the isoxazole scaffold’s role in modulating inflammation-related pathways, this compound may have anti-inflammatory effects. Researchers could explore its impact on inflammatory markers, cytokines, and immune responses.
C. Antimicrobial Activity: Isoxazoles often exhibit antimicrobial properties. Investigating the compound’s activity against bacteria, fungi, and viruses could provide valuable insights for drug development.
D. Neuroprotective Potential: The central nervous system is another area of interest. Researchers might explore the compound’s neuroprotective effects, considering its potential in treating neurodegenerative diseases.
E. Metabolic Disorders: The compound’s structure suggests interactions with metabolic pathways. Researchers could investigate its effects on glucose metabolism, lipid regulation, and insulin sensitivity.
Synthetic Strategies
Developing eco-friendly synthetic routes for isoxazoles is crucial. While metal-catalyzed reactions are common, they suffer from drawbacks like high costs and toxicity. Metal-free synthetic methods are gaining attention. Researchers could focus on alternative routes that avoid metal catalysts, emphasizing sustainability and efficiency .
Orientations Futures
Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This compound, with its complex structure and multiple functional groups, could be a promising candidate for further study in drug discovery.
Mécanisme D'action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been known to interact with various biological targets based on their chemical diversity . For instance, certain isoxazole derivatives have been designed and synthesized as FLT 3 inhibitors, which inhibit the phosphorylation of FLT3 .
Biochemical Pathways
Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The design and synthesis of isoxazole derivatives often consider these properties to ensure effective drug delivery .
Result of Action
Certain isoxazole derivatives have been known to inhibit the phosphorylation of flt3, leading to complete tumor regression in the mv4-11 xenograft model .
Action Environment
It’s worth noting that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through azirine intermediate . This suggests that environmental factors such as light exposure could potentially influence the stability and efficacy of isoxazole-containing compounds.
Propriétés
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(12-2-1-3-13-11(12)6-7-19-13)20-9-16-21-17(23-26-16)14-8-15(25-22-14)10-4-5-10/h1-3,6-8,10,19H,4-5,9H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTCWUKBOOLQDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C=CNC5=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

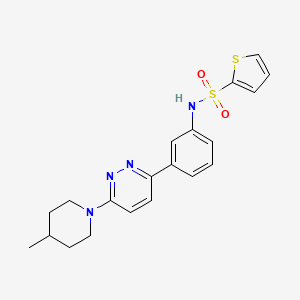
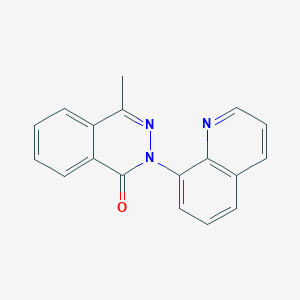

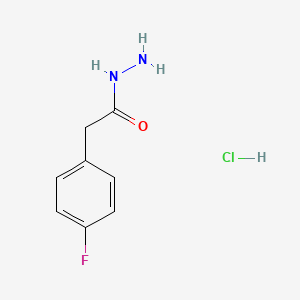
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)
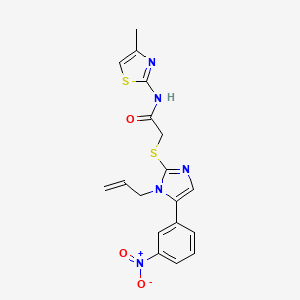


![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
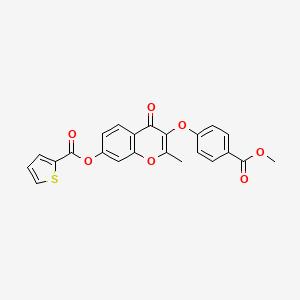
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)